REACTION_CXSMILES
|
[CH3:1][Mg]Br.COC(=O)[CH2:7][CH2:8][S:9][CH2:10][CH2:11][OH:12].C([O:16][CH2:17][CH3:18])C>>[OH:12][CH2:11][CH2:10][S:9][CH2:8][CH2:7][C:17]([CH3:18])([OH:16])[CH3:1]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
COC(CCSCCO)=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture is stirred at room temperature for a further 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
a slight reflux
|
Type
|
CUSTOM
|
Details
|
results
|
Type
|
ADDITION
|
Details
|
After completion of the addition
|
Type
|
CUSTOM
|
Details
|
Subsequently, the excess Grignard reagent is destroyed by the cautious addition of saturated ammonium chloride solution to the mixture
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted three times with 100 ml of methylene chloride each time
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phases are dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
Low-pressure chromatography (0.4 bar) of the residue on silica gel with ethyl acetate and subsequent bulb-tube distillation (150° C./0.23-0.18 mm Hg)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
OCCSCCC(C)(O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.25 g | |
YIELD: PERCENTYIELD | 46% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |